Chemical structure and properties of Methyl 3-(4-fluorophenyl)-2,2-dimethylpropanoate
Chemical structure and properties of Methyl 3-(4-fluorophenyl)-2,2-dimethylpropanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical structure, properties, and potential synthesis of Methyl 3-(4-fluorophenyl)-2,2-dimethylpropanoate. As a compound of interest in medicinal chemistry and materials science, understanding its fundamental characteristics is crucial for its application and development. This document consolidates available data and presents theoretical insights to guide researchers in their work with this molecule. While specific experimental data for this compound is limited in publicly accessible literature, this guide leverages information from closely related analogs and predictive models to offer a robust profile.
Chemical Identity and Molecular Structure
Methyl 3-(4-fluorophenyl)-2,2-dimethylpropanoate is a carboxylic acid ester characterized by a fluorinated phenyl ring linked to a dimethylpropanoate methyl ester moiety.
Key Identifiers:
| Identifier | Value | Source |
| IUPAC Name | Methyl 3-(4-fluorophenyl)-2,2-dimethylpropanoate | N/A |
| CAS Number | 1228320-14-6 | [1] |
| Molecular Formula | C₁₂H₁₅FO₂ | [2] |
| Molecular Weight | 210.24 g/mol | [2] |
Structural Representation:
The chemical structure of Methyl 3-(4-fluorophenyl)-2,2-dimethylpropanoate is depicted below. The molecule features a central quaternary carbon, which imparts steric hindrance and can influence its reactivity and conformational flexibility. The fluorine atom on the phenyl ring significantly impacts the electronic properties of the aromatic system, affecting its interactions and metabolic stability.
Caption: Chemical structure of Methyl 3-(4-fluorophenyl)-2,2-dimethylpropanoate.
Physicochemical Properties
Predicted Physicochemical Properties:
| Property | Predicted Value | Notes |
| Melting Point | Not available | Likely a low-melting solid or a liquid at room temperature based on similar structures. |
| Boiling Point | ~250-270 °C at 760 mmHg | Estimated based on the boiling points of related phenylpropanoates. |
| Density | ~1.1 g/cm³ | Predicted based on similar fluorinated organic compounds. |
| Solubility | Soluble in common organic solvents (e.g., DCM, ethyl acetate, methanol). Insoluble in water. | Typical for a moderately polar organic ester. |
| LogP | ~3.5 | Estimated, indicating moderate lipophilicity. |
Spectroscopic Profile
Detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, IR) for Methyl 3-(4-fluorophenyl)-2,2-dimethylpropanoate is not available in the public domain. The following section provides an expert prediction of the expected spectral features, which is crucial for the identification and characterization of this compound in a laboratory setting.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule.
Predicted ¹H NMR Data (in CDCl₃, 400 MHz):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.15 | Doublet of doublets | 2H | Aromatic protons ortho to the CH₂ group |
| ~6.95 | Doublet of doublets | 2H | Aromatic protons meta to the CH₂ group |
| ~3.65 | Singlet | 3H | O-CH₃ |
| ~2.80 | Singlet | 2H | Ar-CH₂ |
| ~1.20 | Singlet | 6H | C(CH₃)₂ |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The carbon NMR spectrum will provide information about the carbon framework of the molecule.
Predicted ¹³C NMR Data (in CDCl₃, 101 MHz):
| Chemical Shift (δ, ppm) | Assignment |
| ~177 | C=O (ester) |
| ~161 (d, J ≈ 245 Hz) | C-F (aromatic) |
| ~135 (d, J ≈ 3 Hz) | Aromatic C-ipso |
| ~130 (d, J ≈ 8 Hz) | Aromatic C-ortho |
| ~115 (d, J ≈ 21 Hz) | Aromatic C-meta |
| ~52 | O-CH₃ |
| ~48 | Ar-CH₂ |
| ~45 | C(CH₃)₂ |
| ~25 | C(CH₃)₂ |
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.
Predicted IR Data (neat, cm⁻¹):
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2970-2850 | Medium | C-H stretching (aliphatic) |
| ~1735 | Strong | C=O stretching (ester) |
| ~1605, ~1510 | Medium | C=C stretching (aromatic) |
| ~1220 | Strong | C-O stretching (ester) |
| ~1160 | Strong | C-F stretching (aromatic) |
Synthesis and Reaction Chemistry
A specific, detailed experimental protocol for the synthesis of Methyl 3-(4-fluorophenyl)-2,2-dimethylpropanoate is not explicitly described in the available literature. However, a plausible and efficient synthetic route can be designed based on well-established organic chemistry principles and analogous reactions found in the literature.[3]
Proposed Synthesis Workflow:
A robust method for the synthesis of the target compound involves the esterification of the corresponding carboxylic acid, 3-(4-fluorophenyl)-2,2-dimethylpropanoic acid. This acid precursor can be synthesized via a Grignard reaction followed by carboxylation or through a malonic ester synthesis approach. A more direct approach, however, would be a coupling reaction.
Caption: Proposed synthesis workflow for Methyl 3-(4-fluorophenyl)-2,2-dimethylpropanoate.
Detailed Experimental Protocol (Hypothetical):
Objective: To synthesize Methyl 3-(4-fluorophenyl)-2,2-dimethylpropanoate via alkylation of the enolate of methyl isobutyrate.
Materials:
-
Methyl isobutyrate
-
Lithium diisopropylamide (LDA) solution in THF
-
4-Fluorobenzyl bromide
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Enolate Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve methyl isobutyrate (1.0 eq) in anhydrous THF. Cool the solution to -78 °C in a dry ice/acetone bath. Add LDA solution (1.1 eq) dropwise via the dropping funnel while maintaining the temperature at -78 °C. Stir the resulting solution for 30 minutes to ensure complete enolate formation.
-
Alkylation: To the cold enolate solution, add a solution of 4-fluorobenzyl bromide (1.0 eq) in anhydrous THF dropwise. Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Workup and Extraction: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Combine the organic layers and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure Methyl 3-(4-fluorophenyl)-2,2-dimethylpropanoate.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of a strong base like LDA necessitates the exclusion of water to prevent quenching of the base and the enolate.
-
Low Temperature (-78 °C): The formation of the lithium enolate of the ester is performed at low temperature to prevent self-condensation (Claisen condensation) and other side reactions.
-
Slow Addition: Dropwise addition of reagents helps to control the reaction temperature and prevent unwanted side reactions.
-
Aqueous Workup: The NH₄Cl quench neutralizes any remaining base, and the subsequent extractions isolate the organic product from the aqueous phase.
Applications and Biological Significance
While specific applications for Methyl 3-(4-fluorophenyl)-2,2-dimethylpropanoate are not documented, its structural motifs suggest potential utility in several areas of research and development.
-
Medicinal Chemistry: The 3-phenylpropanoate scaffold is present in various biologically active molecules. The presence of a fluorine atom can enhance metabolic stability and binding affinity to biological targets.[4] This compound could serve as a valuable building block for the synthesis of novel therapeutic agents. For instance, related structures have been investigated for their potential as anticancer agents.[5]
-
Materials Science: Fluorinated organic molecules are of interest in materials science for their unique properties, including hydrophobicity and altered electronic characteristics. This compound could be explored as a component in polymers or liquid crystals.
-
Agrochemicals: The fluorophenyl group is a common feature in many modern pesticides and herbicides. Further investigation could reveal potential applications in this sector.
Safety and Handling
A specific Material Safety Data Sheet (MSDS) for Methyl 3-(4-fluorophenyl)-2,2-dimethylpropanoate is not available. Therefore, it should be handled with the standard precautions for a novel chemical compound of unknown toxicity.
General Safety Recommendations:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[6]
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any potential vapors.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
Conclusion
Methyl 3-(4-fluorophenyl)-2,2-dimethylpropanoate is a compound with significant potential in various scientific fields. This technical guide has provided a comprehensive overview of its chemical structure, predicted properties, and a plausible synthetic route. While a lack of specific experimental data necessitates a degree of theoretical prediction, the information presented herein serves as a valuable resource for researchers and professionals. Further experimental investigation is warranted to fully elucidate the properties and potential applications of this intriguing molecule.
References
- Google Patents. Process for preparing 2-(p-fluorophenyl)-2 methyl-propionic acid and 3-(p-fluorophenyl)
- Google Patents. Process for the preparation of 3-¬(4-fluorophenyl) sulfonyl|-2-hydroxy-2-methyl propionic acid.
-
MDPI. Methyl 3,3-Bis[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate. [Link]
-
Pharmaffiliates. Methyl (S)-3-amino-3-(4-chlorophenyl)-2,2-dimethylpropanoate. [Link]
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PubMed Central. 3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells. [Link]
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Synthesis and Characterization of 2-(4-Fluorophenyl) Derivatives. [Link]
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United States Patent. Triazolo[4,5-d]pyrimidine compounds. [Link]
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MDPI. Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors. [Link]
- Broad Institute. WO 2018/183936 A1.
-
Regulations.gov. Sumihiro NOMURA eta!. Patent No. [Link]
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PubMed Central. 3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells. [Link]
Sources
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- 2. chemscene.com [chemscene.com]
- 3. Methyl 3,3-Bis[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate | MDPI [mdpi.com]
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- 5. Newly synthesized 3-(4-chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
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